molecular formula C12H20O B8563802 1-Cyclohexene-1-propanal, 2,6,6-trimethyl-

1-Cyclohexene-1-propanal, 2,6,6-trimethyl-

Cat. No. B8563802
M. Wt: 180.29 g/mol
InChI Key: GHYLDEADJWAXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexene-1-propanal, 2,6,6-trimethyl- is a useful research compound. Its molecular formula is C12H20O and its molecular weight is 180.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexene-1-propanal, 2,6,6-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexene-1-propanal, 2,6,6-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3-(2,6,6-trimethylcyclohexen-1-yl)propanal

InChI

InChI=1S/C12H20O/c1-10-6-4-8-12(2,3)11(10)7-5-9-13/h9H,4-8H2,1-3H3

InChI Key

GHYLDEADJWAXGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde is reacted with methoxymethyl triphenylphosphonium chloride in the presence of potassium tert-butoxide, followed by conversion to the dimethyl acetal and subsequent hydrolysis, as described in Example 1 above, to provide 3-(2,6,6-trimethyl-1-cyclohexen-1yl)propanal (80% yield) as a colorless oil after distillation in vacuo. This material (6.8 g) is reacted with triethyl 2-phosphonopropionate (10.6 ml) by the method of example 14(B) above, to provide 6.58 g (2E)-2-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid ethyl ester as a colorless oil after chromatography. This ester is reduced with diisobutylaluminum hydride by the method described in example 14(B) above, to provide (2E)-2-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenol as a colorless oil (93%) after chromatography.
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